tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate
Overview
Description
tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate is a complex organic compound that features a tert-butyl group, a cyclopropylamino group, and a phenylethylidene hydrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the hydrazinecarboxylate derivative, followed by the introduction of the cyclopropylamino group and the phenylethylidene moiety. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate include:
- tert-Butyl 2-(1-phenylethyl)hydrazinecarboxylate
- tert-Butyl (2Z)-2-(3-phenylpropylidene)hydrazinecarboxylate
- tert-Butyl (2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinecarboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Overview
tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : tert-butyl N-[(C-benzyl-N-cyclopropylcarbonimidoyl)amino]carbamate
- Molecular Formula : C16H23N3O2
- Molar Mass : 289.37 g/mol
- CAS Number : 1053657-34-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, leading to significant physiological effects:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Binding : It can bind to specific receptors, altering their activity and influencing cellular responses.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various models, possibly by inhibiting the production of pro-inflammatory cytokines and mediators .
- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective potential, particularly in models of neurodegenerative diseases. The mechanism may involve the reduction of oxidative stress and modulation of neuroinflammatory responses .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the compound was tested in a murine model of inflammation. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following administration of the compound, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[(C-benzyl-N-cyclopropylcarbonimidoyl)amino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19-18-14(17-13-9-10-13)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZSQHAZYCFVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NC1CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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